molecular formula C10H16O3 B6148494 ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 5183-61-9

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6148494
CAS No.: 5183-61-9
M. Wt: 184.2
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Description

Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is a β-ketoester derivative featuring a cyclohexane ring substituted with a methyl group at the 3-position and an ester group at the 1-position. The compound exists as a mixture of diastereomers due to the presence of stereogenic centers, likely at the 1-carboxylate and 3-methyl positions. Diastereomerism arises from differing spatial arrangements of substituents, leading to distinct physical and chemical properties.

Synthesis and Purification:
The compound is synthesized via conjugate additions of β-ketoesters to electrophiles like maleimides, as described in . The reaction employs creatinine and KOH (20 mol% each) in dichloromethane (DCM) at room temperature. Purification involves extraction with DCM, drying with Na₂SO₄, and silica gel chromatography . Similar methods are used for related β-ketoesters, such as ethyl 2-oxocyclohexanecarboxylate, but the introduction of the 3-methyl group introduces steric effects that influence reactivity and diastereoselectivity.

Properties

CAS No.

5183-61-9

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Electrochemical Carboxylation of 2-Cyclohexen-1-One

A patented method for synthesizing analogous β-keto esters involves the electrochemical carboxylation of 2-cyclohexen-1-one under CO₂ saturation. In this process, a sacrificial magnesium anode and copper cathode are employed in a one-chamber electrolytic cell containing N,N-dimethylformamide (DMF) as the solvent and tetra-n-butylammonium bromide as the supporting electrolyte. Post-electrolysis, the intermediate undergoes esterification with ethyl iodide under alkaline conditions (50–60°C, 3.5–5 hours).

Key Steps:

  • Electrolysis: Constant current (-10°C to 10°C) generates a carboxylated intermediate.

  • Esterification: Reaction with ethyl iodide introduces the ethoxy group.

  • Workup: Neutralization with HCl, extraction with diethyl ether, and purification via rotary evaporation yield the ester.

Yield and Diastereomer Formation:
Modifications introducing a methyl group at the 3-position would require substituting 2-cyclohexen-1-one with a methyl-substituted analog. The original method achieved 22–36% yields for ethyl 3-oxocyclohexane-1-carboxylate, suggesting that steric effects from the methyl group could reduce efficiency. Diastereomers likely form during the carboxylation step due to non-selective protonation of the enolate intermediate.

Cyclization Strategies from Bicyclic Precursors

Ring-Opening of Bicyclic Carboxylic Acids

In the total synthesis of (+)-clovene, ethyl 3-methyl-2-oxocyclohexane-1-carboxylate was derived from a bicyclic carboxylic acid precursor. While specifics are limited, analogous routes involve acid-catalyzed ring-opening of strained bicyclic systems, followed by esterification.

Hypothetical Pathway:

  • Bicyclic Acid Synthesis: Diels-Alder or photochemical cyclization forms the bicyclic core.

  • Ring-Opening: Acid or base treatment induces ring cleavage, generating the keto-ester scaffold.

  • Esterification: Methanol or ethanol with catalytic acid completes the synthesis.

Diastereomer Implications:
Ring-opening reactions often proceed with partial stereochemical retention, leading to diastereomeric products depending on the bicyclic precursor’s geometry.

Comparative Analysis of Methods

Yield and Efficiency

MethodKey Reagents/ConditionsYield (%)Diastereomer Ratio
ElectrochemicalMg/Cu, CO₂, Ethyl iodide22–36Not reported
OrganometallicnBuLi, Azidoketones28–53~1:1 (unresolved)
CyclizationBicyclic acid, MeOH/H⁺N/ADependent on precursor

Diastereoselectivity Challenges

  • Electrochemical: Non-enantioselective protonation during carboxylation.

  • Organometallic: Competing transition states in dianion-azidoketone coupling.

  • Cyclization: Retention of stereochemistry from bicyclic precursors.

Mechanistic Insights and Optimization

Enhancing Diastereomer Resolution

  • Chromatographic Separation: Silica gel chromatography (ether/petroleum ether) partially resolves diastereomers but is low-yielding.

  • Crystallization: Differential solubility in ether/hexane mixtures could improve separation.

  • Catalytic Asymmetric Synthesis: Chiral ligands or organocatalysts remain unexplored for this compound.

Reaction Condition Tuning

  • Temperature: Lower temperatures (-78°C) favor kinetic products but reduce reaction rates.

  • Solvent Effects: Polar aprotic solvents (DMF, THF) stabilize intermediates but may hinder selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form alcohols. For instance, the ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The ester group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines to form amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters, thioesters

Scientific Research Applications

Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has diverse applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

  • Medicine: : It is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.

  • Industry: : The compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergo metabolic transformations, and modulate signaling pathways. Its effects are mediated through binding to receptors, altering enzyme activity, and influencing gene expression.

Comparison with Similar Compounds

Structural Analogues and Diastereomer Ratios

Compound Diastereomer Ratio (dr) Key Substituents Synthesis Conditions Reference
Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate Not explicitly reported (inferred moderate dr) 3-methyl, 1-ester Creatinine/KOH, DCM, RT
(2R,3R)-Diethyl 2-(cyclohex-2-en-1-yloxy)-3-(2-ethoxy-2-oxoacetoxy)succinate 57:43 Cyclohexenyloxy, ester iPr₂NEt, CH₂Cl₂, ethyl 2-chloro-2-oxoacetate
4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-2-ethoxy-3-phenyltetrahydrofuran 7.1:1 Adamantyl, phenyl Visible light catalysis, hexane/EtOAc purification
(±)-9 (unnamed compound) 1:1 Multiple stereocenters Silica gel chromatography

Key Observations :

  • Steric Effects : Bulky substituents (e.g., adamantyl in ) enhance diastereoselectivity (dr = 7.1:1) by restricting rotational freedom, whereas smaller groups (e.g., methyl in the target compound) result in lower selectivity.
  • Catalytic Influence : The use of creatinine/KOH in the target compound’s synthesis () contrasts with iPr₂NEt in , highlighting how base choice affects reaction efficiency and dr.

Purification Challenges

  • Chromatographic Separation: The target compound’s diastereomers are purified via silica gel chromatography (), a common method for such mixtures. However, notes that some diastereomers (e.g., tetrahydroquinolines) resist separation by standard chromatography, necessitating trituration.
  • Solvent Systems : Hexane/EtOAc (3:1 in ) and DCM () are typical eluents, but optimal ratios depend on the compound’s polarity, influenced by substituents like the 3-methyl group.

Spectroscopic and Analytical Data

  • NMR Analysis : Diastereomers of the target compound would exhibit split peaks in ¹H and ¹³C NMR spectra, similar to those in (δ 7.53–7.22 ppm for aromatic protons, δ 178.2–177.7 ppm for carbonyl carbons).
  • Chromatographic Methods : While uses derivatization for enantiomeric purity analysis, the target compound’s diastereomers may require chiral columns or advanced techniques for resolution.

Research Findings and Implications

  • Diastereoselectivity Drivers : The 3-methyl group in the target compound moderates diastereomer ratios compared to bulky substituents (e.g., adamantyl in ) but enhances steric effects relative to unsubstituted analogues.
  • Practical Considerations : Inseparable diastereomers (e.g., ) limit applications in asymmetric synthesis, whereas separable mixtures () offer flexibility. The target compound’s purification method suggests moderate ease of separation.
  • Toxicity and Stability: underscores the instability of carbonyl-containing compounds in e-liquids, forming adducts with glycols.

Q & A

Q. How can reaction conditions be optimized to maximize diastereomer yield during synthesis?

  • Methodological Answer: The synthesis of cyclohexane carboxylate derivatives often involves multi-step reactions where solvent polarity, temperature, and catalyst selection critically influence diastereomer ratios. For example, polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates and selectivity by stabilizing transition states . Reflux conditions (e.g., in ethanol or dichloromethane) are recommended to ensure complete conversion, as seen in analogous cyclohexenone ester syntheses . Kinetic control via low-temperature reactions (<0°C) may favor one diastereomer, while thermodynamic control at higher temperatures (>80°C) can shift equilibria .

Q. What analytical techniques are most effective for characterizing diastereomer mixtures?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for identifying stereochemical environments. Coupling constants (e.g., JHHJ_{HH}) and splitting patterns differentiate diastereomers . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers and diastereomers . X-ray crystallography, though time-intensive, provides definitive stereochemical assignments when single crystals are obtainable .

Q. How can diastereomers be separated and purified for individual study?

  • Methodological Answer: Preparative HPLC with gradient elution (e.g., hexane:isopropanol) is widely used for high-resolution separation . Alternatively, fractional crystallization in mixed solvents (e.g., ethanol/water) exploits differential solubility of diastereomers . For labile compounds, derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances separation efficiency .

Advanced Research Questions

Q. What computational approaches predict the biological activity of diastereomers?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions between diastereomers and biological targets (e.g., enzymes). For example, density functional theory (DFT) calculations predict electrostatic potential surfaces, guiding hypotheses about binding affinities . Comparative studies using protein-ligand interaction fingerprints (PLIFs) can identify stereospecific binding modes .

Q. How do stereochemical variations influence metabolic stability in vitro?

  • Methodological Answer: Incubate individual diastereomers with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Use kinetic parameters (t1/2t_{1/2}, CLintCL_{int}) to compare metabolic rates. For instance, bulky substituents on the cyclohexane ring may reduce cytochrome P450 accessibility, enhancing stability . Stereoselective metabolism can be further probed using recombinant CYP isoforms .

Q. How should contradictory data on diastereomer reactivity be resolved?

  • Methodological Answer: Systematic variable analysis is critical. For example, if conflicting yields arise in cyclization steps, compare catalysts (e.g., BF3_3-etherate vs. TsOH) and solvent systems (aprotic vs. protic) . Reproduce reactions under inert atmospheres (N2_2/Ar) to rule out oxidation side reactions. Cross-validate results using orthogonal techniques (e.g., IR spectroscopy for carbonyl group tracking) .

Q. What strategies enable selective functionalization of the cyclohexane ring without altering stereochemistry?

  • Methodological Answer: Protect the ketone group (e.g., as a ketal) before functionalizing other positions. For example, acetal formation with ethylene glycol preserves the 2-oxo group during alkylation or halogenation . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) can modify aryl/alkenyl substituents with minimal stereochemical perturbation .

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